molecular formula C12H10INO2S B187318 N-(3-iodophenyl)benzenesulfonamide CAS No. 151721-40-3

N-(3-iodophenyl)benzenesulfonamide

Cat. No. B187318
M. Wt: 359.18 g/mol
InChI Key: KYJXTHISCYYNTR-UHFFFAOYSA-N
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Patent
USRE039850E1

Procedure details

To a solution of 3iodoaniline (5 g, 22.8 mmol), in CH2Cl2 (100 mL), were added at room temperature Et3N (6.97 mL) followed by benzenesulfonyl chloride (5.84 mL). The mixture was stirred 4 h then a white precipitate was formed. A saturated aqueous solution of NaHCO3 was added and the phases were separated. The aqueous layer was extracted several times with CH2Cl2 and the combined extracts were dried over (MgSO4) then evaporated. The crude mixture was dissolved in MeOH (100 mL) and NaOMe (6 g), was added and the mixture was heated 1 h at 60° C. The solution became clear with time and HCl (1N) was added. The solvent was evaporated under reduced pressure then the aqueous phase was extracted several times with CH2Cl2. The combined organic extracts were dried over (MgSO4) and evaporated. The crude material was purified by flash chromatography using (100% CH2Cl2) as solvent yielding the title compound 21 (7.68g, 94%) as yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.97 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.84 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].CCN(CC)CC.[C:16]1([S:22](Cl)(=[O:24])=[O:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:16]1([S:22]([NH:5][C:4]2[CH:3]=[C:2]([I:1])[CH:8]=[CH:7][CH:6]=2)(=[O:24])=[O:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C=C(N)C=CC1
Name
Quantity
6.97 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.84 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate was formed
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted several times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over (MgSO4)
CUSTOM
Type
CUSTOM
Details
then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was dissolved in MeOH (100 mL)
ADDITION
Type
ADDITION
Details
NaOMe (6 g), was added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted several times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC=1C=C(C=CC1)I
Measurements
Type Value Analysis
AMOUNT: MASS 7.68 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.